(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
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Overview
Description
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound with significant applications in biomedicine. This compound is known for its antiviral and antimicrobial properties, making it a valuable asset in combating various viral and bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, including the protection of hydroxyl groups, benzylidene formation, and thioglycoside formation. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral and antimicrobial properties, particularly against drug-resistant strains of HIV, influenza, and tuberculosis.
Mechanism of Action
The mechanism of action of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with viral and bacterial enzymes, inhibiting their activity and preventing the replication of pathogens. The compound targets specific molecular pathways, disrupting the normal function of these enzymes and leading to the death of the pathogens.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-alpha-D-thiogalactopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-beta-D-glucopyranoside
Uniqueness
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to its specific structural configuration, which imparts distinct antiviral and antimicrobial properties. Its ability to combat drug-resistant strains sets it apart from similar compounds.
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31-,32+,33+,34-,35?,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDBBNGQIOPHS-ZFRXJSGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858082 |
Source
|
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293922-41-4 |
Source
|
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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